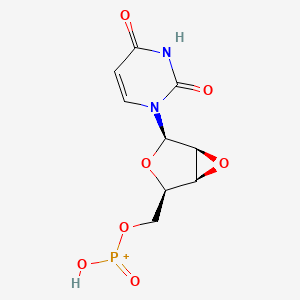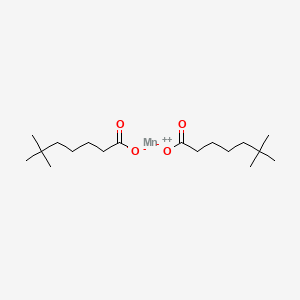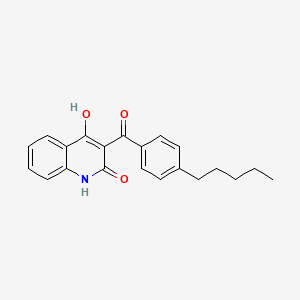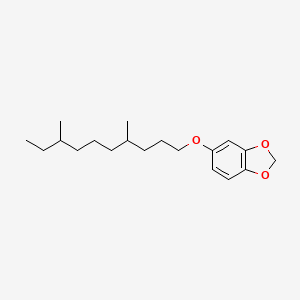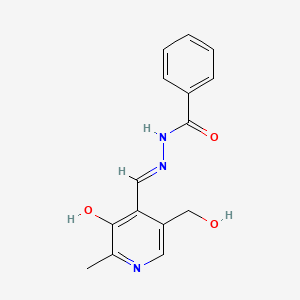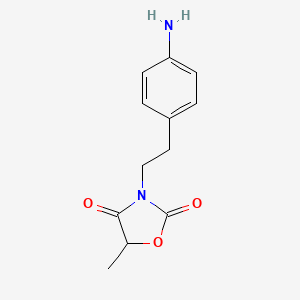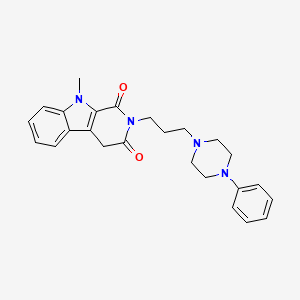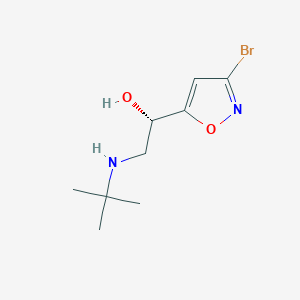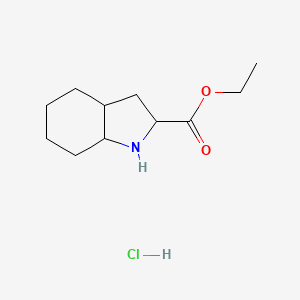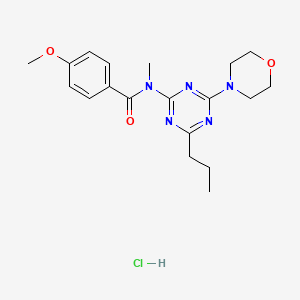
Benzamide, 4-methoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 4-methoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride is a complex organic compound with a unique structure that includes a benzamide core, a methoxy group, a morpholine ring, and a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-methoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride typically involves multiple steps. One common method is the reaction of 4-methoxybenzoyl chloride with N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for temperature and pH control can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Benzamide, 4-methoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-formylbenzamide derivatives, while reduction of the triazine ring can produce various triazine-based compounds.
科学的研究の応用
Benzamide, 4-methoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of Benzamide, 4-methoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and morpholine moiety play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzamide derivatives: Compounds such as 4-methoxybenzamide and N-methylbenzamide share structural similarities.
Triazine derivatives: Compounds like 2,4,6-trimethyl-1,3,5-triazine and 2,4-diamino-6-chloro-1,3,5-triazine are related in structure.
Uniqueness
What sets Benzamide, 4-methoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride apart is its combination of functional groups, which confer unique chemical properties and biological activities. The presence of the morpholine ring and the triazine core makes it particularly versatile for various applications.
特性
CAS番号 |
127375-03-5 |
|---|---|
分子式 |
C19H26ClN5O3 |
分子量 |
407.9 g/mol |
IUPAC名 |
4-methoxy-N-methyl-N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C19H25N5O3.ClH/c1-4-5-16-20-18(22-19(21-16)24-10-12-27-13-11-24)23(2)17(25)14-6-8-15(26-3)9-7-14;/h6-9H,4-5,10-13H2,1-3H3;1H |
InChIキー |
VVARIKONFZSWML-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC(=NC(=N1)N(C)C(=O)C2=CC=C(C=C2)OC)N3CCOCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


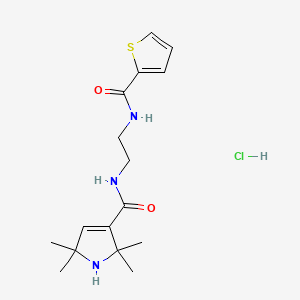
![(2R)-2-[(3-methoxyphenoxy)methyl]oxirane](/img/structure/B15182286.png)

